VU591 Hydrochloride: A Technical Guide to its Function as a Selective Kir1.1 (ROMK) Channel Inhibitor
VU591 Hydrochloride: A Technical Guide to its Function as a Selective Kir1.1 (ROMK) Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to VU591 hydrochloride. It is intended to serve as a resource for researchers in pharmacology, neuroscience, and renal physiology, as well as professionals involved in drug discovery and development. The information presented herein is compiled from peer-reviewed scientific literature and technical data sheets.
Core Function and Mechanism of Action
VU591 hydrochloride functions as a direct pore blocker of the Kir1.1 (ROMK) potassium channel.[1][4][5] Its primary mechanism involves entering the intracellular pore of the channel and physically occluding the ion conduction pathway.[5][6] This action inhibits the flow of potassium ions through the channel, thereby altering cellular membrane potential and downstream physiological processes.
The binding of VU591 is voltage-dependent and exhibits a "knock-off" phenomenon, where the inhibitor can be displaced from its binding site by an inward flow of K+ ions.[5] This characteristic is a key piece of evidence supporting its classification as a pore blocker.[5] Mutagenesis studies have identified two key amino acid residues within the channel pore, Valine 168 (Val168) and Asparagine 171 (Asn171), as critical components of the VU591 binding site.[6]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of VU591 as a pore blocker of the Kir1.1 channel.
Quantitative Data: Potency and Selectivity
VU591 hydrochloride demonstrates high potency for Kir1.1 with an IC50 value of 0.24 μM.[1][2][3][4] Its selectivity is a key feature, with minimal activity against other inwardly rectifying potassium channels and other ion channels. The following table summarizes the inhibitory effects of VU591 on a panel of K+ channels.
| Channel Target | Concentration (μM) | Mean % Inhibition (± S.E.M.) |
| Rat Kir1.1 (ROMK) | 0.3 | 54 ± 4 [5] |
| 1 | 63 ± 2 [5] | |
| 3 | 77 ± 4 [5] | |
| 10 | 89 ± 1 [5] | |
| 30 | 91 ± 2 [5] | |
| Human Kir1.1 (ROMK) | 10 | 86 ± 2 [5] |
| Kir2.1 | 10 | -4 ± 3[5] |
| Kir2.3 | 10 | 6 ± 6[5] |
| Kir4.1 | 10 | -10 ± 4[5] |
| Kir6.2/SUR1 | 10 | 17 ± 4[5] |
| 50 | 28 ± 3[5] | |
| Kir7.1 | 10 | 5 ± 8[5] |
| Slo1/β1 | 10 | -4 ± 2[5] |
| Kv1.3 | 10 | -5 ± 4[5] |
| hERG | 10 | 25 ± 2[5] |
Experimental Protocols
The primary method for characterizing the function of VU591 hydrochloride is whole-cell patch-clamp electrophysiology. The following is a representative protocol based on published studies.[5]
Whole-Cell Patch-Clamp Electrophysiology on HEK-293 Cells
Objective: To measure the inhibitory effect of VU591 on Kir1.1 (ROMK) channel currents.
Cell Culture:
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Human Embryonic Kidney (HEK-293) cells are transiently transfected with the cDNA for the desired Kir channel (e.g., rat ROMK1).
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Cells are maintained in standard culture conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
Solutions:
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Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, and 2 ATP. The pH is adjusted to 7.3 with KOH.
-
Standard External (Bath) Solution: Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
High K+ External (Bath) Solution (for "knock-off" experiments): Contains (in mM): 90 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.[5]
Electrophysiological Recording:
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Transfected HEK-293 cells are transferred to a recording chamber on the stage of an inverted microscope.
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Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
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Cells are voltage-clamped at a holding potential of -75 mV.[5]
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To elicit Kir currents, the membrane potential is stepped to -120 mV for 200 ms, then ramped to +120 mV at a rate of 2.4 mV/ms, before returning to the holding potential. This cycle is repeated every 5 seconds.[5]
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After establishing a stable baseline current, the external solution containing VU591 hydrochloride at the desired concentration is perfused into the bath.
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The effect of the compound is measured as the percentage of inhibition of the inward current at -120 mV.
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Washout of the compound can be attempted by perfusing the chamber with the standard external solution.
Experimental Workflow
Caption: Workflow for electrophysiological characterization of VU591.
In Vivo and Preclinical Relevance
In vivo studies have explored the potential of Kir1.1 inhibitors as a novel class of diuretics.[5] The rationale is that blocking Kir1.1 in the thick ascending limb of the nephron would inhibit Na+-K+-2Cl− cotransporter activity, leading to diuresis. Furthermore, inhibition in the collecting duct would reduce K+ secretion, potentially avoiding the hypokalemia associated with loop diuretics. While VU591 itself was found to have poor oral bioavailability in rats, structurally related compounds have demonstrated diuretic effects in animal models.[7] Additionally, VU591 has been used as a tool compound in neurological research, with studies showing it can produce antidepressant-like effects in animal models.[1][2][4]
Conclusion
VU591 hydrochloride is a well-characterized, potent, and selective inhibitor of the Kir1.1 (ROMK) potassium channel. Its mechanism as a pore blocker is supported by robust electrophysiological data. The high degree of selectivity for Kir1.1 over other Kir channels makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this channel in the kidney and other tissues. While its own therapeutic potential may be limited by pharmacokinetic properties, VU591 has been instrumental in validating Kir1.1 as a viable drug target and serves as a critical reference compound for the development of next-generation Kir1.1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
